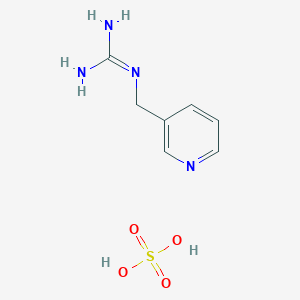

3-Ethyl-1,2,4-triazol-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

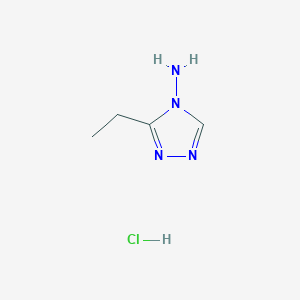

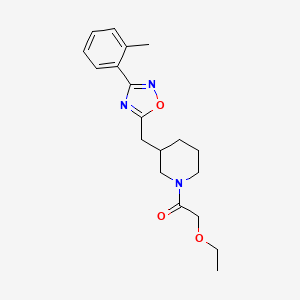

3-Ethyl-1,2,4-triazol-4-amine hydrochloride is a unique heterocyclic compound with the CAS Number: 56873-83-7 . It has a molecular weight of 148.59 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Ethyl-1,2,4-triazol-4-amine hydrochloride is1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H . This indicates the presence of a chlorine atom (Cl), four carbon atoms ©, eight hydrogen atoms (H), and four nitrogen atoms (N) in the molecule.

Wissenschaftliche Forschungsanwendungen

Microbiology

The compound has applications in microbiology. For instance, 3-Amino-1,2,4-triazole, a similar compound, is used in yeast cell culture which is dependent upon a plasmid containing HIS3 to produce histidine .

Mitochondrial and Chloroplast Function

3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function . This suggests that 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride could potentially have similar applications.

Cotton Defoliant

Commercial grade 3-amino-1,2,4-triazole is used as a cotton defoliant . This indicates that 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride might be used in similar agricultural applications.

Antiproliferative Effect

1,2,3-Triazoles, a class of compounds to which 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride belongs, have been shown to have antiproliferative effects against human acute myeloid leukemia (AML) cells .

Chemical Synthesis

Given its chemical structure, 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride could potentially be used as a building block in the synthesis of more complex molecules .

Material Science

Due to its unique properties, 3-Ethyl-1,2,4-triazol-4-amine;hydrochloride could potentially be used in material science for the development of new materials .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-Ethyl-1,2,4-triazol-4-amine hydrochloride, are often enzymes and receptors in various biological systems . For instance, some 1,2,4-triazoles have been found to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . Other targets include the NOP receptor, which is involved in various physiological processes .

Mode of Action

The compound interacts with its targets primarily through hydrogen-bonding and dipole interactions . For example, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the target’s function, affecting downstream biological processes.

Biochemical Pathways

The interaction of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride with its targets can affect various biochemical pathways. For instance, inhibition of heme protein can disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes . This disruption can lead to cell death, providing the compound with its antifungal activity .

Pharmacokinetics

Their ability to form hydrogen bonds with different targets can improve their bioavailability and pharmacological properties .

Result of Action

The result of the compound’s action depends on its specific targets and the biochemical pathways it affects. For instance, if the compound targets heme protein and disrupts ergosterol biosynthesis, it can lead to the death of fungal cells . This makes 1,2,4-triazole derivatives potential candidates for antifungal drugs .

Action Environment

The action, efficacy, and stability of 3-Ethyl-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Other factors, such as temperature and presence of other substances, can also affect the compound’s stability and action.

Eigenschaften

IUPAC Name |

3-ethyl-1,2,4-triazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVROTUXWLUZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,4-triazol-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)

![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2883180.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)

![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)